N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide
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Overview
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide is a compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The structure of this compound includes an imidazo[2,1-b]thiazole ring, which is a fused heterocyclic system, and a nitrobenzamide moiety, which contributes to its biological activity.
Mechanism of Action
Target of Action
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to exhibit broad spectrum pharmacological activities . For instance, they have shown inhibition on VEGFR2, a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
Imidazo[2,1-b]thiazole derivatives have been reported to interact with their targets and cause changes that lead to their pharmacological effects . For example, some derivatives have shown inhibitory effects on VEGFR2, which could potentially lead to the inhibition of angiogenesis .
Biochemical Pathways
Imidazo[2,1-b]thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways . For instance, inhibition of VEGFR2 can affect the VEGF signaling pathway, which plays a key role in angiogenesis .
Pharmacokinetics
Thiazole, a component of the compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the bioavailability of the compound.
Result of Action
Imidazo[2,1-b]thiazole derivatives have been reported to exhibit a range of biological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties, as well as being used as cystic fibrosis transmembrane conductance regulator (cftr)-selective potentiators .
Action Environment
The solubility of thiazole in different solvents suggests that the compound’s action could potentially be influenced by the environment in which it is administered .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide typically involves the formation of the imidazo[2,1-b]thiazole ring followed by the introduction of the nitrobenzamide group. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then coupled with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow system with multiple reactors. This method allows for the efficient synthesis of the compound without the need for isolation of intermediate products. The process typically includes the use of dehydrating agents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of aminobenzamide derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide is unique due to its specific structural features, including the presence of both the imidazo[2,1-b]thiazole ring and the nitrobenzamide moiety. This combination contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-13(10-2-1-3-12(8-10)18(20)21)15-5-4-11-9-17-6-7-22-14(17)16-11/h1-3,6-9H,4-5H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJZDOPNUJTJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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